Glaucolide B
Overview
Description
Glaucolide B is a sesquiterpene lactone isolated from the plant Vernonia fruticulosa, which belongs to the Asteraceae family . Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their biological activities, including anti-inflammatory, cytotoxic, and phytogrowth-inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glaucolide B can be synthesized through various methods involving the treatment of its natural form with different Brønsted-Lowry and Lewis acids and bases . These reactions often involve transannular via allylic rearrangement cyclization, oxidation, dehydrohalogenation, acetylation, and elimination reactions . The preparation of semisynthetic derivatives of this compound has been achieved by treating it with various acidic and basic conditions to obtain different lactone derivatives .
Industrial Production Methods
The industrial production of this compound involves the extraction from the leaves of Lepidaploa chamissonis using centrifugal partition chromatography . This method allows for the efficient extraction and purification of this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glaucolide B undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups.
Cyclization: Formation of cyclic structures through transannular via allylic rearrangement.
Common Reagents and Conditions
Acids and Bases: Both Brønsted-Lowry and Lewis acids and bases are commonly used to induce various transformations in this compound.
Catalysts: Catalysts with varied acid-base properties are used to facilitate reactions.
Major Products
The major products formed from these reactions include various lactone derivatives, such as hirsutinolide and cadinanolide derivatives .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Glaucolide B is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Hirsutinolide: Known for its cytotoxic activity.
Cadinanolide: Exhibits anti-inflammatory properties.
Germacranolide: Another sesquiterpene lactone with significant biological activity.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications .
Properties
IUPAC Name |
(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNEIIZZQABDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11091-27-3 | |
Record name | Glaucolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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